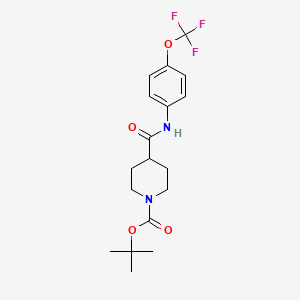

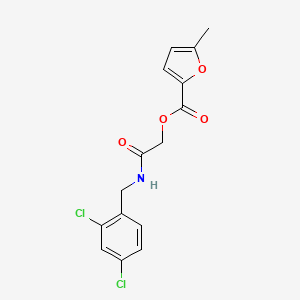

tert-Butyl 4-((4-(trifluoromethoxy)phenyl)carbamoyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WAY-659100, auch bekannt als 1-Piperidincarbonsäure, 4-[[[4-(Trifluormethoxy)phenyl]amino]carbonyl]-, 1,1-Dimethylethylester, ist eine synthetische Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Es ist durch seine Summenformel

C18H23F3N2O4

und ein Molekulargewicht von 388,38 g/mol .Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-659100 umfasst typischerweise die folgenden Schritte:

Bildung des Piperidinderivats: Der erste Schritt beinhaltet die Herstellung des Piperidinderivats. Dies wird erreicht, indem Piperidin mit geeigneten Reagenzien umgesetzt wird, um die Carbonsäuregruppe einzuführen.

Einführung der Trifluormethoxyphenylgruppe: Der nächste Schritt beinhaltet die Einführung der Trifluormethoxyphenylgruppe. Dies erfolgt typischerweise durch eine nucleophile Substitutionsreaktion, bei der das Piperidinderivat mit einer Trifluormethoxyphenylverbindung reagiert.

Bildung des Esters: Der letzte Schritt beinhaltet die Bildung der Estergruppe. Dies wird erreicht, indem die Zwischenverbindung mit tert-Butanol unter sauren Bedingungen umgesetzt wird, um den gewünschten Ester zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von WAY-659100 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Zu den wichtigsten Aspekten gehören die Temperaturregelung, die Reaktionszeit und die Verwendung von Katalysatoren zur Steigerung der Reaktionseffizienz.

Chemische Reaktionsanalyse

Arten von Reaktionen

WAY-659100 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Piperidinring, eingehen, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten, wodurch sie in einen Alkohol umgewandelt wird.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere an der Trifluormethoxyphenylgruppe, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate des Piperidinrings.

Reduktion: Alkohol-Derivate der Carbonylgruppe.

Substitution: Substituierte Derivate an der Trifluormethoxyphenylgruppe.

Analyse Chemischer Reaktionen

Types of Reactions

WAY-659100 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Substituted derivatives at the trifluoromethoxy phenyl group.

Wissenschaftliche Forschungsanwendungen

WAY-659100 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle.

Biologie: Die Verbindung wird in Studien zur Hemmung von Enzymen und Proteininteraktionen verwendet.

Medizin: WAY-659100 wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von WAY-659100 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung ist dafür bekannt, bestimmte Enzyme zu hemmen, indem sie an ihre aktiven Zentren binden und so deren Aktivität blockieren. Diese Hemmung kann verschiedene biochemische Pfade beeinflussen, was zu den gewünschten therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of WAY-659100 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

WAY-659100 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Piperidincarbonsäure-Derivate: Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren chemischen Eigenschaften und Anwendungen führt.

Trifluormethoxyphenylverbindungen: Diese Verbindungen haben die Trifluormethoxyphenylgruppe, unterscheiden sich aber in ihrer Gesamtstruktur, was ihre Reaktivität und biologische Aktivität beeinflusst.

Einzigartigkeit

Die Einzigartigkeit von WAY-659100 liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige chemische Eigenschaften und biologische Aktivitäten verleihen. Dies macht es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Eigenschaften

Molekularformel |

C18H23F3N2O4 |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

tert-butyl 4-[[4-(trifluoromethoxy)phenyl]carbamoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(25)23-10-8-12(9-11-23)15(24)22-13-4-6-14(7-5-13)26-18(19,20)21/h4-7,12H,8-11H2,1-3H3,(H,22,24) |

InChI-Schlüssel |

ZTLVMWZEMYRCHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-YL]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)ethan-1-one](/img/structure/B10815782.png)

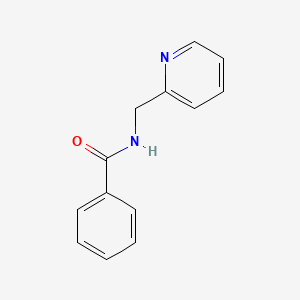

![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B10815786.png)

![2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10815810.png)

![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10815813.png)

![5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815819.png)

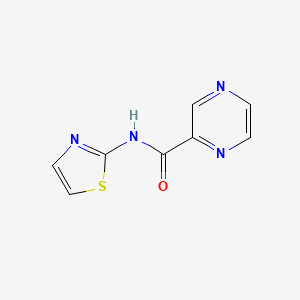

![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)

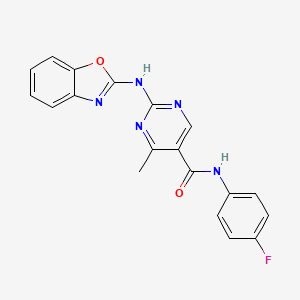

![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)